

An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylamine picrate*

Cat. No.: *B15494950*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly energetic compound picric acid, is a crystalline solid with potential applications in various scientific fields. This document provides a comprehensive overview of the synthesis and known properties of **triethylamine picrate**, intended to serve as a technical guide for researchers and professionals in drug development and materials science. While a detailed experimental protocol for its synthesis is outlined based on established methods for amine picrate formation, it is important to note that specific quantitative data for many of its physicochemical properties are not extensively reported in publicly available literature. This guide summarizes the available information and provides a framework for its preparation and further characterization.

Introduction

Triethylamine picrate is an organic salt with the chemical formula $C_{12}H_{18}N_4O_7$ and a molecular weight of 330.29 g/mol .^[1] It is formed through an acid-base reaction between triethylamine, a common organic base, and picric acid (2,4,6-trinitrophenol), a strong organic acid also known for its explosive properties. The resulting salt exhibits a characteristic yellow crystalline appearance.^[2] The formation of picrate salts is a common method for the characterization and derivatization of amines.^[3] This guide details the synthesis and collates the known properties of **triethylamine picrate**.

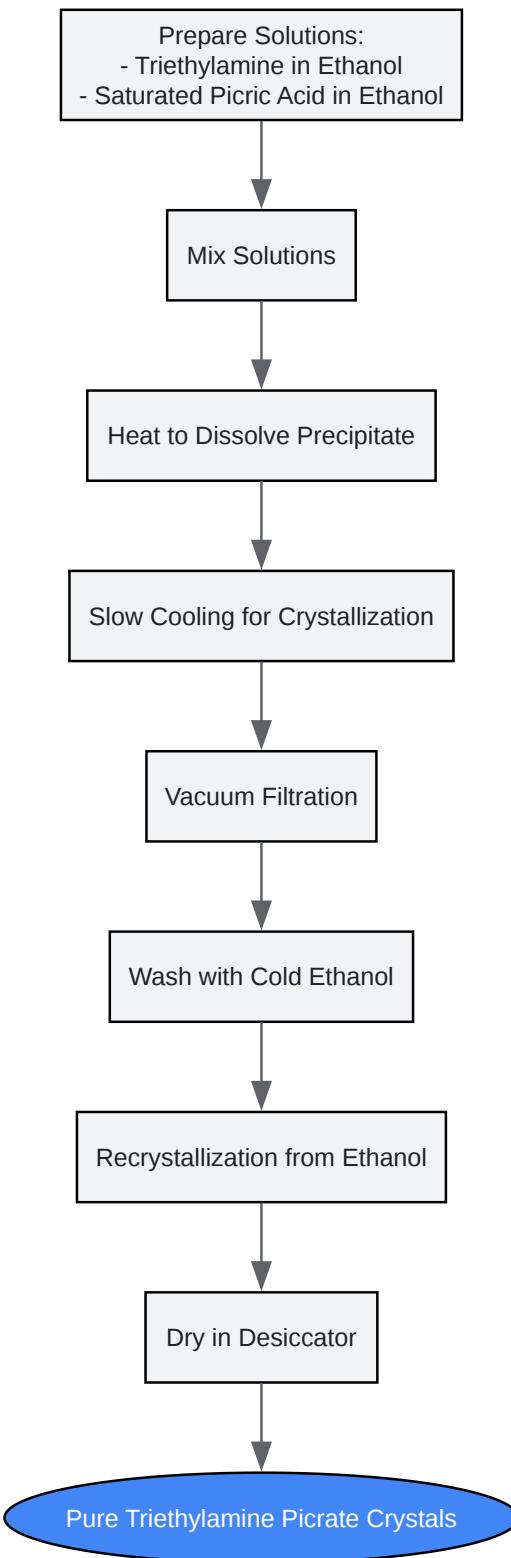
Synthesis of Triethylamine Picrate

The synthesis of **triethylamine picrate** follows a straightforward acid-base neutralization reaction. The general procedure involves the reaction of equimolar amounts of triethylamine and picric acid in a suitable solvent, typically ethanol.[\[2\]](#)

Experimental Protocol

Materials:

- Triethylamine ($C_6H_{15}N$)
- Picric acid ($C_6H_3N_3O_7$)
- 95% Ethanol
- Distilled water


Procedure:

- Preparation of Reagent Solutions:
 - Prepare a saturated solution of picric acid in 95% ethanol.
 - Prepare a solution of triethylamine by dissolving a specific molar equivalent in 95% ethanol.
- Reaction:
 - Slowly add the ethanolic solution of triethylamine to the saturated solution of picric acid with constant stirring. An immediate precipitation of yellow crystals of **triethylamine picrate** is expected.
- Heating and Dissolution:
 - Gently heat the mixture on a steam bath until all the precipitated **triethylamine picrate** dissolves.[\[3\]](#)
- Crystallization:

- Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals. The yellow picrate salt will precipitate out of the solution.[2][3]
- Isolation and Purification:
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.
 - The crude product can be further purified by recrystallization from 95% ethanol.[3]
- Drying:
 - Dry the purified crystals in a desiccator over a suitable drying agent.

Synthesis Workflow Diagram

Synthesis Workflow for Triethylamine Picrate

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **triethylamine picrate**.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of **triethylamine picrate** are scarce in the available literature. The following tables summarize the known information for **triethylamine picrate** and, for comparative purposes, the properties of its constituent components, triethylamine and picric acid.

General Properties of Triethylamine Picrate

Property	Value	Reference
Chemical Formula	<chem>C12H18N4O7</chem>	[1]
Molecular Weight	330.29 g/mol	[1]
Appearance	Yellow crystalline solid	[2]
Solubility	Soluble in water and organic solvents	[2]

Properties of Triethylamine

Property	Value	Reference
Chemical Formula	<chem>C6H15N</chem>	[4]
Molecular Weight	101.19 g/mol	[4]
Appearance	Colorless liquid	[4]
Boiling Point	88.6 to 89.8 °C	[4]
Melting Point	-114.70 °C	[4]
Density	0.7255 g/mL	[4]
Solubility in Water	112.4 g/L at 20 °C	[4]
pKa of Conjugate Acid	10.75	[4]

Properties of Picric Acid

Property	Value	Reference
Chemical Formula	$C_6H_{13}N_3O_7$	
Molecular Weight	229.10 g/mol	
Appearance	Yellow crystals	
Melting Point	122.5 °C	
Density	1.763 g/cm³	
Solubility in Water	1.40 g/100 mL at 20 °C	

Spectral Data

Specific spectral data (IR, 1H NMR, ^{13}C NMR) for **triethylamine picrate** are not readily available in the searched literature. However, based on the known spectra of the constituent ions, the expected spectral characteristics can be inferred.

- Infrared (IR) Spectroscopy: The IR spectrum of **triethylamine picrate** is expected to show characteristic peaks from both the triethylammonium cation and the picrate anion. Key absorptions would include N-H stretching from the protonated amine, C-H stretching and bending from the ethyl groups, and strong absorptions from the nitro groups (asymmetric and symmetric stretching) and the phenolate C-O bond of the picrate anion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum would likely show signals for the ethyl groups of the triethylammonium cation (a quartet for the $-CH_2-$ groups and a triplet for the $-CH_3$ groups) and a signal for the aromatic protons of the picrate anion. A broad signal corresponding to the N-H proton may also be observable.
 - ^{13}C NMR: The carbon NMR spectrum would display peaks corresponding to the two distinct carbon environments in the ethyl groups of the cation and the aromatic carbons of the picrate anion.

Structure

The crystal structure of **triethylamine picrate** has not been found in the surveyed literature. However, studies on other amine picrates reveal that these salts are typically formed through ionic and hydrogen bonding interactions.^[5] It is expected that the triethylammonium cation and the picrate anion would be held together by electrostatic forces and potentially hydrogen bonding between the N-H proton of the cation and the oxygen atoms of the picrate anion.

Safety and Handling

Triethylamine picrate should be handled with caution due to the energetic nature of the picrate anion. Picric acid and its salts are known to be explosive and sensitive to heat, shock, and friction.^[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood.

Conclusion

Triethylamine picrate is a readily synthesized organic salt. While its general method of preparation is well-established for amine picrates, a comprehensive characterization of its physicochemical and spectral properties is not widely documented. This guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this compound. Future work should focus on the detailed experimental determination of its melting point, solubility profile, full spectral characterization (IR, ¹H NMR, ¹³C NMR), and single-crystal X-ray diffraction to elucidate its precise solid-state structure. Such data would be invaluable for its potential applications in various fields of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trinitrophenol--N,N-diethylethanamine (1/1) | C12H18N4O7 | CID 44887131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Triethylamine picrate | 900-50-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Studies on picrate .8. Crystal and molecular structures of aromatic amine picrates: Aniline, N-methylaniline, N,N-dimethylaniline and o-, m- and p-phenylenediamine picrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Triethylamine N-oxide picrate | C12H19N4O8+ | CID 126960145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15494950#triethylamine-picrate-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com